molecular formula C29H23F2N5O2S B10958565 3,6-dicyclopropyl-N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

3,6-dicyclopropyl-N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10958565
M. Wt: 543.6 g/mol
InChI Key: FPHOWXOJSXAZRL-UHFFFAOYSA-N
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Description

3,6-dicyclopropyl-N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes cyclopropyl groups, a difluoromethoxyphenyl group, and a thiazolyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dicyclopropyl-N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the cyclopropyl groups and the difluoromethoxyphenyl group. The final step involves the coupling of the thiazolyl group to the core structure. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3,6-dicyclopropyl-N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

3,6-dicyclopropyl-N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: The compound may be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3,6-dicyclopropyl-N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but they may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-dicyclopropyl-N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide
  • 3,6-dicyclopropyl-N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Uniqueness

What sets 3,6-dicyclopropyl-N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C29H23F2N5O2S

Molecular Weight

543.6 g/mol

IUPAC Name

3,6-dicyclopropyl-N-[4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl]-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C29H23F2N5O2S/c30-28(31)38-20-12-10-17(11-13-20)23-15-39-29(33-23)34-27(37)21-14-22(16-6-7-16)32-26-24(21)25(18-8-9-18)35-36(26)19-4-2-1-3-5-19/h1-5,10-16,18,28H,6-9H2,(H,33,34,37)

InChI Key

FPHOWXOJSXAZRL-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C(=C2)C(=O)NC4=NC(=CS4)C5=CC=C(C=C5)OC(F)F)C(=NN3C6=CC=CC=C6)C7CC7

Origin of Product

United States

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